molecular formula C5H7F2N B6265238 3,3-difluoro-2,2-dimethylpropanenitrile CAS No. 2106998-42-7

3,3-difluoro-2,2-dimethylpropanenitrile

Cat. No.: B6265238
CAS No.: 2106998-42-7
M. Wt: 119.11 g/mol
InChI Key: KCKYBQZUHPXLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-difluoro-2,2-dimethylpropanenitrile is an organic compound with the molecular formula C5H7F2N It contains a nitrile group (–C≡N) attached to a carbon atom that is also bonded to two fluorine atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2,2-dimethylpropanenitrile typically involves the introduction of difluoromethyl groups into a suitable precursor. One common method is the difluoromethylation of 2,2-dimethylpropanenitrile using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for oxidation.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Reduction: Formation of 3,3-difluoro-2,2-dimethylpropanamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,3-difluoro-2,2-dimethylpropanenitrile has several applications in scientific research:

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2,2-dimethylpropanenitrile depends on its application. In organic synthesis, it acts as a source of difluoromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-2,2-dimethylpropanoic acid
  • 3,3-difluoro-2,2-dimethylpropanol
  • 3,3-difluoro-2,2-dimethylpropylamine

Comparison

Compared to these similar compounds, 3,3-difluoro-2,2-dimethylpropanenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and properties. For example, the nitrile group can undergo reduction to form amines, which is not possible with the carboxylic acid or alcohol derivatives.

Properties

CAS No.

2106998-42-7

Molecular Formula

C5H7F2N

Molecular Weight

119.11 g/mol

IUPAC Name

3,3-difluoro-2,2-dimethylpropanenitrile

InChI

InChI=1S/C5H7F2N/c1-5(2,3-8)4(6)7/h4H,1-2H3

InChI Key

KCKYBQZUHPXLRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.